1-(2-Cyanoethyl)piperidine-3-carboxylic acid
Description
1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a piperidine derivative functionalized with a cyanoethyl group (-CH₂CH₂CN) at the 1-position and a carboxylic acid group at the 3-position. The piperidine ring typically adopts a chair conformation, as observed in related derivatives like 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylic acid .
Properties
IUPAC Name |
1-(2-cyanoethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-4-2-6-11-5-1-3-8(7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUYDRHYQGADPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanoethylating agents. One common method involves the reaction of piperidine-3-carboxylic acid with acrylonitrile under basic conditions to introduce the cyanoethyl group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Cyanoethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of 1-(2-Cyanoethyl)piperidine-3-carboxylic acid with its analogs:
Key Observations :
- Electron Effects: The cyanoethyl group is more polar than acetyl or furan-based substituents, likely increasing the carboxylic acid's acidity and altering solubility.
Physicochemical Properties
- Solubility: Sulfonyl and nitro groups (e.g., 1-(3-nitrobenzenesulfonyl) derivative ) reduce aqueous solubility compared to acetyl or cyanoethyl substituents.
- Stability : Sulfonyl and tert-butoxycarbonyl groups () enhance stability under acidic conditions, making them suitable for prodrugs .
Biological Activity
1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyanoethyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 182.22 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electrophilic Interactions : The cyano group can act as an electrophile, participating in nucleophilic attacks from biological molecules, which can lead to modulation of enzyme activities.
- Receptor Binding : The piperidine moiety allows for interactions with various receptors and enzymes, potentially influencing signaling pathways involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values have been reported in the range of 2–4 µg/mL against standard strains, demonstrating significant activity against resistant strains as well .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Specific assays have indicated that it can reduce cell viability in various cancer models, although further research is needed to elucidate the exact pathways involved.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing MIC values significantly lower than those for conventional antibiotics, suggesting its potential as a novel therapeutic agent .
- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in viability across multiple cancer cell lines, indicating its promise as an anticancer agent.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-cyanoethyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized using tert-butoxycarbonyl (Boc) protection strategies to stabilize intermediates. A two-step approach involving Boc-protected piperidine carboxylation followed by cyanoethylation via Michael addition is common. Reaction optimization includes pH control (e.g., using LiOH for hydrolysis ) and temperature modulation (20–50°C). Purity is monitored via LC-MS (e.g., [M+H]+ peaks ) and NMR (e.g., verifying the absence of tert-butyl peaks post-deprotection ).
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of piperidine protons (δ 1.5–3.5 ppm) and cyanoethyl groups (δ 2.5–3.0 ppm for CH2CN). Compare with published spectra of structurally similar compounds, such as 1-(pyrazin-2-yl)piperidine-3-carboxylic acid .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([C9H14N2O2]+ expected m/z 199.1083). Retention time consistency across multiple solvent systems (e.g., H2O/THF) reduces false positives .
Q. What protocols are recommended for assessing the compound’s purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Purity thresholds ≥95% are typical for research-grade material .
- Stability Testing : Store lyophilized samples at -20°C under inert gas (N2/Ar). Monitor degradation via periodic LC-MS, particularly for hydrolysis of the cyanoethyl group in humid environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–13) and quantify via UV-Vis spectroscopy. Compare with computational predictions (e.g., ACD/Labs or SwissADME) .
- logP : Use reversed-phase HPLC with a calibration curve of reference standards. Discrepancies may arise from ionization effects—validate via potentiometric titration .
Q. What strategies are effective for identifying and validating pharmacological targets (e.g., enzyme inhibition) of this compound?
- Methodological Answer :
- Target Screening : Use SPR (surface plasmon resonance) or thermal shift assays to identify binding partners. For enzyme inhibition (e.g., cholinesterase), follow protocols from analogous piperidine carboxylates: pre-incubate compound with enzyme (e.g., acetylcholinesterase), then measure residual activity via Ellman’s assay .
- Selectivity Profiling : Test against related enzymes (e.g., butyrylcholinesterase) to rule off-target effects .
Q. How can stereochemical impurities in synthesized batches be detected and minimized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/ethanol mobile phases to resolve enantiomers. Quantify impurities <0.5% .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyanoethylation. For example, L-proline-derived catalysts have been used for analogous piperidine derivatives .
Q. What in vitro models are suitable for studying the compound’s metabolic stability and pharmacokinetic (PK) profile?
- Methodological Answer :
- Hepatocyte/Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using the half-life method .
- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) and apparent permeability (Papp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
